1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one

Description

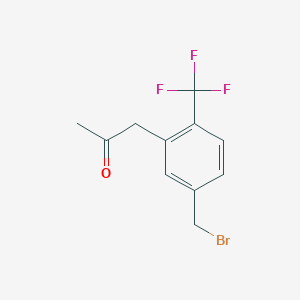

1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with two functional groups: a bromomethyl (-CH₂Br) group at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position.

Properties

Molecular Formula |

C11H10BrF3O |

|---|---|

Molecular Weight |

295.09 g/mol |

IUPAC Name |

1-[5-(bromomethyl)-2-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10BrF3O/c1-7(16)4-9-5-8(6-12)2-3-10(9)11(13,14)15/h2-3,5H,4,6H2,1H3 |

InChI Key |

RFJSRIOXGHMOHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)CBr)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound, followed by the introduction of the trifluoromethyl group. Common synthetic routes may include:

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can yield carboxylic acids.

Scientific Research Applications

1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent positions, functional groups, physicochemical properties, and synthetic pathways.

Structural Analogs and Positional Isomers

Key Observations :

- Substituent Position : The bromomethyl and trifluoromethyl groups in the target compound occupy the 5- and 2-positions, respectively, distinguishing it from analogs with substituents at the 3- or 4-positions (e.g., fenfluramine precursors in ). The 2-position -CF₃ group is common in analogs like , but the addition of a bromomethyl group at the 5-position introduces steric and electronic differences.

- Reactivity: The bromomethyl group (-CH₂Br) is a superior leaving group compared to non-halogenated substituents, enabling cross-coupling or alkylation reactions, unlike compounds with -OCHF₂ (e.g., ) or -CF₃ alone.

Physicochemical Properties

Key Observations :

- Predicted Properties : The difluoromethoxy analog has a higher molar mass (268.18 vs. 202.18 for -CF₃-only analogs) and a predicted boiling point of 245.1°C, likely due to increased polarity from -OCHF₂.

- Spectral Data : The ¹H NMR shifts for the 4-(trifluoromethyl) analog (δ 2.35 for methyl ketone) align with typical ketone environments, suggesting similar spectral features for the target compound.

Biological Activity

1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one, also known by its CAS number 1803750-57-3, is an organic compound notable for its unique structural features, including a bromomethyl group and a trifluoromethyl group. These characteristics significantly influence its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C11H10BrF3O

- Molecular Weight : 295.09 g/mol

- Structural Features : The presence of halogenated groups enhances lipophilicity, which may improve membrane permeability and interaction with biological targets.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as a biochemical probe and lead compound in drug development.

The compound's mechanism of action is primarily attributed to:

- Electrophilic Nature : The bromomethyl group acts as an electrophile, allowing it to react with nucleophilic sites on proteins or nucleic acids.

- Enhanced Binding Affinity : The trifluoromethyl group is known to enhance interactions with lipid membranes, potentially increasing the binding affinity to target molecules .

In Vitro Studies

Recent studies have evaluated the cytotoxicity and antiproliferative effects of this compound against various cancer cell lines. For instance, the compound exhibited significant activity against pancreatic cancer cell lines such as BxPC-3 and Panc-1, with IC50 values reported at approximately 0.051 µM and 0.066 µM, respectively .

Comparative Cytotoxicity Data

Case Studies

- Anticancer Activity : A study focused on the anticancer potential of similar compounds demonstrated that modifications in the phenyl ring could lead to enhanced potency against specific cancer types. The structural similarities with other halogenated compounds suggest that the unique combination of bromine and fluorine may contribute to its biological effects .

- Enzyme Interaction : Interaction studies indicated that this compound can influence enzymatic activities by targeting specific pathways involved in cancer proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.